molecular formula C11H12FNO B1467308 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one CAS No. 1480879-89-7

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one

Cat. No. B1467308
CAS RN: 1480879-89-7
M. Wt: 193.22 g/mol
InChI Key: PXNOFKFPAOUONM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, also known as 4-Fluoro-4-methylpyrrolidin-2-one or FMOP, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless organic solid with a molecular formula of C10H13FO and a molecular weight of 172.2 g/mol. FMOP is a versatile compound that has been used in a range of scientific research applications, including synthesis, drug discovery, and biochemical studies.

Scientific Research Applications

FMOP has been used in a variety of scientific research applications, including drug discovery, synthesis, and biochemical studies. It has been used as a building block for the synthesis of a variety of compounds, including peptides, peptidomimetics, and small molecules. It has also been used as a starting material for the synthesis of potential therapeutic agents, such as inhibitors of the enzyme carbonic anhydrase. Furthermore, FMOP has been used in biochemical studies to investigate the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of FMOP is not well understood. However, it is thought to act as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate, which is an important step in the regulation of pH in the body. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate, resulting in an increase in the pH of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOP are not well understood. However, it is believed that FMOP may act as an inhibitor of the enzyme carbonic anhydrase, which could lead to a decrease in the production of bicarbonate and an increase in the pH of the body. In addition, FMOP may also act as a modulator of other enzymes and proteins, which could lead to changes in the activity of these proteins.

Advantages and Limitations for Lab Experiments

FMOP has several advantages for use in laboratory experiments. It is a highly efficient compound with a high yield and can be synthesized in a single step. Furthermore, it is a versatile compound that can be used for a variety of scientific research applications. However, FMOP also has some limitations. It can be toxic and can cause irritation to the skin and eyes. Furthermore, it can be difficult to obtain in large quantities, as it is not widely available.

Future Directions

FMOP is a versatile compound with a variety of potential applications in scientific research. In the future, it could be used to investigate the structure and function of proteins and enzymes, as well as to develop potential therapeutic agents. Additionally, FMOP could be used to synthesize a variety of compounds, such as peptides, peptidomimetics, and small molecules. Furthermore, it could be used to study the biochemical and physiological effects of inhibition of the enzyme carbonic anhydrase. Finally, FMOP could be used to develop new methods for synthesizing compounds and for drug discovery.

properties

IUPAC Name

4-(4-fluorophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOFKFPAOUONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 2
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 3
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 4
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 5
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 6
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one

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